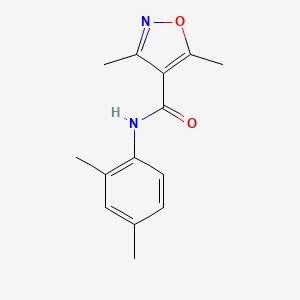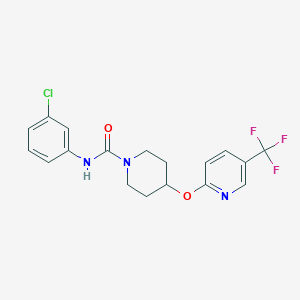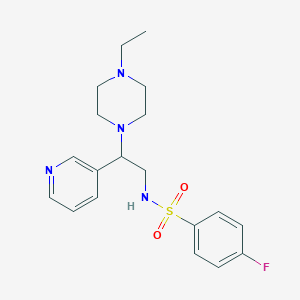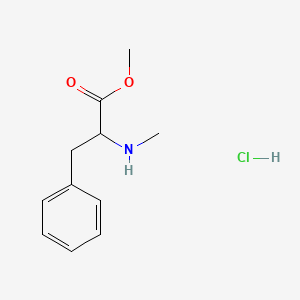
N-(2,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as DMXAA or Vadimezan, is a small molecule that has been extensively studied for its anti-tumor and anti-angiogenic properties. DMXAA was first identified in the early 1990s and has since been the subject of numerous scientific studies. In
Applications De Recherche Scientifique
Neurotoxicity Studies
- Amitraz, a pesticide, undergoes metabolism in the body to produce N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide as one of its main metabolites. Researchers investigate its neurotoxic effects:
Agrochemicals and Environmental Studies
Mécanisme D'action
Target of Action
The compound, also known as Amitraz, primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in neurotransmission, affecting various physiological processes.
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . It stimulates these receptors, leading to a series of reactions that result in the inhibition of monoamine oxidases and prostaglandin synthesis . This interaction leads to overexcitation, which can cause paralysis and death in insects .
Biochemical Pathways
The activation of alpha-adrenergic and octopamine receptors triggers a cascade of biochemical reactions. These reactions affect various pathways, including those involved in the regulation of hormones and neurotransmitters . The compound’s action can influence reproduction, development, locomotion, and feeding .
Pharmacokinetics
The compound is volatile and almost insoluble in water . Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater . . These properties impact the compound’s bioavailability and distribution in the environment.
Result of Action
The primary result of the compound’s action is the overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, the compound is less harmful, making it a popular choice for controlling mite or tick infestations in dogs .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, its volatility and water solubility can affect its distribution in the environment . Furthermore, its effectiveness can be influenced by the pH of the environment, with less acidic conditions leading to the formation of different metabolites .
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-6-12(9(2)7-8)15-14(17)13-10(3)16-18-11(13)4/h5-7H,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVVKSMQGBLNNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2415514.png)
![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)



![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415527.png)
![(2E)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2415528.png)
![1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2415529.png)



![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2415536.png)